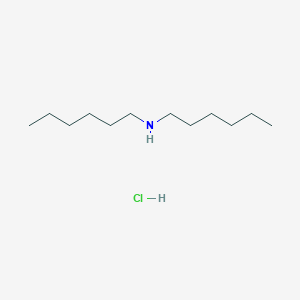

Di-n-hexylammonium chloride

CAS No.: 2296-13-1

Cat. No.: VC16062800

Molecular Formula: C12H28ClN

Molecular Weight: 221.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2296-13-1 |

|---|---|

| Molecular Formula | C12H28ClN |

| Molecular Weight | 221.81 g/mol |

| IUPAC Name | N-hexylhexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H27N.ClH/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h13H,3-12H2,1-2H3;1H |

| Standard InChI Key | RVRVJRQPLLZZTD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCNCCCCCC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Di-n-hexylammonium chloride (CAS RN 142-81-4 ) is an ammonium salt derived from the reaction of di-n-hexylamine (C₁₂H₂₇N) with hydrochloric acid. Its molecular formula is C₁₂H₂₇N·HCl, with a molecular mass of 223.85 g/mol. The structure consists of a central ammonium ion (NH⁺) bonded to two n-hexyl chains and a chloride counterion. Key identifiers include:

-

InChI:

InChI=1S/C12H27N.ClH/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h13H,3-12H2,1-2H3;1H

The compound’s polymorphism arises from the flexibility of its alkyl chains, which adopt disordered conformations at elevated temperatures .

Synthesis and Preparation

Di-n-hexylammonium chloride is synthesized via a two-step process:

Step 1: Synthesis of Di-n-hexylamine

Di-n-hexylamine (CAS 143-16-8) is produced through a catalytic cross-coupling reaction using Ni/Al₂O₃ under hydrogen flow (0.5 L h⁻¹ gₐₜ⁻¹) at 160–230°C . The reaction occurs in a flow-through reactor, yielding 88% pure product :

| Parameter | Value |

|---|---|

| Catalyst | Ni/Al₂O₃ |

| Temperature | 160–230°C |

| Hydrogen flow rate | 0.5 L h⁻¹ gₐₜ⁻¹ |

| Yield | 88% |

Step 2: Protonation to Form the Chloride Salt

The amine is treated with hydrochloric acid under controlled conditions to yield the ammonium chloride salt. This reaction is exothermic and typically conducted in aqueous or ethanol solutions.

Physical and Thermodynamic Properties

Adiabatic calorimetry studies (25–350 K) reveal distinct solid-solid phase transitions attributed to alkyl chain melting . Key properties include:

The entropy-driven transitions resemble those in monoalkylammonium chlorides and layered perovskites, suggesting applications in thermally responsive materials .

Phase Behavior and Conformational Dynamics

Di-n-hexylammonium chloride exhibits a lamellar structure with alternating alkyl chains and ionic layers. Upon heating, the alkyl chains undergo a disorder-order transition, as evidenced by:

-

Low-temperature phase: Ordered, all-trans alkyl chains.

-

High-temperature phase: Gauche defects and rotational freedom, akin to "solid-state melting" .

This behavior is quantified by the contribution of each CH₂ unit to the heat capacity, which aligns closely with n-alkanes (ΔCₚ/CH₂ ≈ 4.5 J mol⁻¹ K⁻¹) .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, Rabbit) | 42 mg/kg |

| Skin corrosion | Category 1B (H314) |

| Environmental hazard | Toxic to aquatic life (H410) |

Proper handling requires gloves, goggles, and ventilation. The compound should be stored below 30°C in inert conditions .

Applications and Industrial Relevance

Di-n-hexylammonium chloride’s phase transitions make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume